molecular formula C23H31N3O2 B12382371 5-HT6R antagonist 2

5-HT6R antagonist 2

Cat. No.: B12382371
M. Wt: 381.5 g/mol
InChI Key: PUBRPXUPIQJZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-HT6R antagonist 2 involves a series of chemical reactions. One common synthetic route includes the mechanochemical synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives . This method is considered sustainable and involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

5-HT6R antagonist 2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the inversion of the sulfonamide bond combined with its incorporation into the isoindoline scaffold can switch the functional profile of the compound at Gs signaling with no impact at the Cdk5 pathway .

Scientific Research Applications

5-HT6R antagonist 2 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of serotonin receptor antagonists. In biology, it is used to investigate the role of 5-HT6R in cognitive function and brain development. In medicine, it has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders such as schizophrenia . Additionally, it is used in the development of multitarget treatment strategies for complex diseases .

Comparison with Similar Compounds

5-HT6R antagonist 2 can be compared with other similar compounds, such as SB-271046 and PZ-1922 . These compounds also target the serotonin type 6 receptor but may have different functional profiles and therapeutic applications. For example, PZ-1922 is a triple-acting compound that targets serotonin type 6 and 3 receptors as well as monoamine oxidase type B, making it a potential treatment for Alzheimer’s disease . The uniqueness of this compound lies in its specific functional profile and its potential for treating a wide range of neurological disorders.

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)-6-(oxan-4-ylmethyl)pyridin-2-yl]-4-methylpiperazine

InChI

InChI=1S/C23H31N3O2/c1-25-9-11-26(12-10-25)23-17-20(19-3-5-22(27-2)6-4-19)16-21(24-23)15-18-7-13-28-14-8-18/h3-6,16-18H,7-15H2,1-2H3

InChI Key

PUBRPXUPIQJZBT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=N2)CC3CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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